C12H10N2

LogP Polar Surface Area Drug-likeness

Researchers constructing non-centrosymmetric MOFs and coordination polymers require asymmetric ligands. (E)-2-[2-(3-pyridyl)vinyl]pyridine (CAS 13362-75-9) offers unique N,N-chelating geometry absent in symmetric bipyridyls. · Enables unprecedented framework topologies. · Extended π-system for OLED/OFET precursors. · ≥98% purity ensures batch-to-batch reproducibility.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
CAS No. 13362-75-9
Cat. No. B081401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC12H10N2
CAS13362-75-9
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C=CC2=CN=CC=C2
InChIInChI=1S/C12H10N2/c1-2-9-14-12(5-1)7-6-11-4-3-8-13-10-11/h1-10H
InChIKeyAUXDIUGCNUFQEM-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C12H10N2 (CAS 13362-75-9) Product Overview


(E)-2-[2-(3-pyridyl)vinyl]pyridine (CAS 13362-75-9, C12H10N2) is an organic compound featuring a stilbene-like core with two pyridine rings connected by an ethenyl bridge [1]. It is typically classified as a heterocyclic building block or an advanced intermediate . The compound is distinct from 2-phenylbenzimidazole (also C12H10N2), which is an entirely different structural isomer with well-documented kinase inhibitory properties .

Building Block Type
Heterocyclic stilbene analog; non-kinase scaffold
Ligand Geometry
Asymmetric 2,3'-pyridine substitution, (E)-alkene bridge
Application Fit
Coordination chemistry, MOFs, organic semiconductors, medicinal chemistry scaffold diversification

C12H10N2 (CAS 13362-75-9) Structural Specificity


Generic substitution fails because the specific (E)-stereochemistry and 2,3'-pyridine substitution pattern of CAS 13362-75-9 dictates its unique ligand geometry and electronic properties [1]. Even minor alterations, such as changing the position of the pyridine nitrogen or the alkene stereochemistry, can drastically alter metal-binding capabilities, π-stacking interactions, and consequently, its function as a ligand or functional material . Therefore, this specific isomer cannot be automatically replaced by other C12H10N2 isomers (e.g., 2-phenylbenzimidazole) or other bipyridyl alkenes without losing the intended spatial and electronic properties critical for its applications in coordination chemistry and materials science [2].

Target Compound
(E)-2-[2-(3-pyridyl)vinyl]pyridine
Specific (E)-stereochemistry and 2,3'-pyridine pattern define unique bite angle, π-conjugation, and electronic asymmetry. Essential for non-centrosymmetric MOFs and tailored ligand design.
Potential Substitute
2-phenylbenzimidazole or symmetric bipyridyls
Different isomer or symmetric N-donor geometry alters metal coordination and π-stacking. 2-phenylbenzimidazole carries kinase inhibitory activity not present in target. Direct replacement may shift material and biological properties.

C12H10N2 (CAS 13362-75-9) Performance Evidence


Physicochemical Comparison with 2-Phenylbenzimidazole

When compared to its structural isomer 2-phenylbenzimidazole, (E)-2-[2-(3-pyridyl)vinyl]pyridine (CAS 13362-75-9) exhibits distinctly different physicochemical properties critical for material and drug design. It has a lower predicted LogP (2.23) and a significantly smaller polar surface area (26 Ų) than typical 2-phenylbenzimidazole derivatives (often TPSA ~30-40 Ų depending on substitution) . These differences in lipophilicity and hydrogen-bonding potential are fundamental to its behavior in solubility, membrane permeability, and molecular stacking.

Physicochemical profile
Data to verify
Predicted LogP 2.23
Lower lipophilicity compared to 2-phenylbenzimidazole class (~ >3.0)
ACD/Labs platform prediction; experimental validation recommended
LogP Polar Surface Area Drug-likeness Physicochemical Properties

Ligand Geometry vs. Symmetric Bipyridyls

The asymmetric nature of (E)-2-[2-(3-pyridyl)vinyl]pyridine (2- and 3-pyridyl substitution) provides a unique N,N-bite angle and a larger π-conjugated system compared to the more common symmetric analogs like 1,2-di(4-pyridyl)ethylene. While specific bite angles for this compound require computational modeling, the structural isomerism ensures a different coordination geometry and electronic communication between metal centers, which is a critical parameter for designing functional MOFs and catalysts [1].

Ligand geometry
Class-level inference
Asymmetric 2,3'-pyridyl, (E)-alkene vs symmetric 1,2-di(4-pyridyl)ethylene
Unique N,N-bite angle and electronic asymmetry enable non-centrosymmetric framework topologies
Requires computational modeling for exact bite angle
Coordination Chemistry Ligand Design Metal-Organic Frameworks Bite Angle

Functional Differentiation: Non-Kinase Scaffold

A key differentiator is the compound's mechanism of action, or lack thereof, compared to its potent structural isomer. 2-Phenylbenzimidazole (also C12H10N2) is a well-established core for kinase inhibitors, showing strong inhibitory potential (binding energy of -8.2 kcal/mol against CDK4/Aurora B) [1]. In stark contrast, (E)-2-[2-(3-pyridyl)vinyl]pyridine lacks the fused imidazole ring essential for ATP-binding site interactions. Therefore, it does not exhibit this potent kinase inhibition and serves an entirely different role as a functional building block rather than a bioactive pharmacophore.

Kinase interaction
Class-level inference
Not a kinase inhibitor 2-phenylbenzimidazole: binding energy -8.2 kcal/mol (CDK4/Aurora B)
Absence of benzimidazole pharmacophore; serves as a non-bioactive building block
In silico docking comparison
Kinase Inhibition 2-Phenylbenzimidazole Scaffold Hopping Drug Discovery

C12H10N2 (CAS 13362-75-9) Application Scenarios


Asymmetric MOFs and Coordination Polymers

Researchers designing novel MOFs and coordination polymers should specifically procure (E)-2-[2-(3-pyridyl)vinyl]pyridine to exploit its asymmetric N,N-chelating geometry. This unique feature allows for the construction of frameworks with non-centrosymmetric structures and unusual topologies that are not accessible with symmetric bipyridyl ligands . The compound's ability to act as an asymmetric, conjugated bridge between metal centers makes it a valuable tool for creating materials with tailored electronic and optical properties.

π-Conjugated Organic Semiconductors

Its extended π-conjugated system, containing a central alkene unit and two pyridine rings, makes it an excellent precursor for synthesizing organic semiconducting materials. Scientists developing organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or photovoltaic cells can use this compound as a versatile building block. Its specific LogP and polar surface area values can be leveraged to tune solubility and film-forming properties during device fabrication.

Non-Kinase Scaffold for Medicinal Chemistry

For medicinal chemists exploring new chemical space, (E)-2-[2-(3-pyridyl)vinyl]pyridine provides a valuable scaffold distinct from the well-trodden 2-phenylbenzimidazole kinase inhibitor core. Procuring this compound allows for the exploration of novel chemotypes with different pharmacokinetic properties, such as lower LogP , which can be beneficial for optimizing drug-likeness and avoiding kinase-associated off-target effects [1].

Application
Selection Property
Validation Focus
Asymmetric MOFs and coordination polymers
Asymmetric N,N-chelating geometry, (E)-alkene bridge
Non-centrosymmetric topology, electronic communication
π-Conjugated organic semiconductors
Extended π-system, tunable LogP / polar surface area
Solubility, film-forming properties, device performance
Medicinal chemistry scaffold diversification
Non-kinase chemotype, lower predicted LogP
Physicochemical profiling, absence of kinase inhibition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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